[(Naphthalen-1-yl)amino]acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of [(Naphthalen-1-yl)amino]acetonitrile consists of a naphthalene ring (with 10 carbon atoms) fused to an acetonitrile group (a carbon atom bonded to a nitrogen atom via a triple bond). The compound’s 2D and 3D structures can be visualized using computational tools .
Scientific Research Applications
Fluoride Ion Detection : A study by Younes et al. (2020) discusses the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. One of these derivatives, containing a 3,5-dinitrophenyl group, showed a significant color transition from colorless to achromatic black in response to fluoride ions, demonstrating its potential as a colorimetric sensor for fluoride ion detection in solutions (Younes et al., 2020).
Electrochemical Applications : Okada et al. (1992) investigated the effects of incorporating amino and methyl groups into a polypyrrole matrix with naphthalene sulphonates. These modified electrodes exhibited a distinct response to cationic species, suggesting potential applications in electrochemical sensing and analysis (Okada et al., 1992).
Organic Light Emitting Diodes : García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including [(Naphthalen-1-yl)amino]acetonitrile derivatives, for use in organic light-emitting diodes (OLEDs). These compounds exhibited promising photophysical properties and electroluminescence, indicating their potential in the development of OLEDs (García-López et al., 2014).
Photosafety Enhancement : A study on the drug Cinacalcet, which contains a naphthalene chromophore similar to [(Naphthalen-1-yl)amino]acetonitrile, revealed that its complexation with human serum albumin significantly enhances its photosafety by protecting it from attack by oxygen. This could have implications for the development of safer pharmaceutical formulations (Nuin et al., 2011).
Synthesis Improvement and Characterization : Research by Qin Yu (2012) focused on improving the synthetic route of 4-amino-1-naphthalene carbonitrile, a close derivative of [(Naphthalen-1-yl)amino]acetonitrile, highlighting its importance as a pharmaceutical and chemical intermediate. The study successfully improved the efficiency and reduced environmental harm in its synthesis process (Qin Yu, 2012).
Antibacterial Properties : Al-amery (2016) synthesized metal ions complexes of a bidentate ligand derived from [(Naphthalen-1-yl)amino]acetonitrile, and studied their antibacterial properties. This research suggests potential applications in developing new antibacterial agents (Al-amery, 2016).
properties
IUPAC Name |
2-(naphthalen-1-ylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUCJNHMKLQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617213 | |
Record name | [(Naphthalen-1-yl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Naphthalen-1-yl)amino]acetonitrile | |
CAS RN |
53663-33-5 | |
Record name | [(Naphthalen-1-yl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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